2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide
Description
The compound 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide features a 4H-1,2,4-triazole core substituted at the 3-position with a mercapto (-SH) group and at the 4-position with an ethyl group. The acetamide moiety is linked to a 2-methoxyphenyl aromatic ring. This structure places it within a class of triazole-based acetamides known for diverse biological activities, including antiviral, anti-inflammatory, and antitumor properties, as seen in structurally related analogs .
Properties
Molecular Formula |
C13H16N4O2S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H16N4O2S/c1-3-17-11(15-16-13(17)20)8-12(18)14-9-6-4-5-7-10(9)19-2/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,20) |
InChI Key |
NPGPTBHEAFCYIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Triazole Ring Formation
The triazole core is typically constructed via cyclocondensation reactions. A representative approach involves reacting phenyl isocyanate with ethyl piperidine-4-carboxylate to form ethyl 1-phenylcarbamoylpiperidine-4-carboxylate (intermediate 1 ), which undergoes hydrazinolysis to yield the corresponding hydrazide (intermediate 2 ). Subsequent treatment with ethyl isothiocyanate in methanol under reflux generates 4-ethyl-(1-phenylcarbamoylpiperidine)thiosemicarbazide (intermediate 3 ), which cyclizes in alkaline media to form the triazole-thiol intermediate 4 .
Key Reaction Parameters:
Acetamide Coupling
The acetamide side chain is introduced via nucleophilic acyl substitution. Intermediate 4 reacts with 2-methoxyphenylacetic acid derivatives in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This step forms the final product with yields of 70–85%, depending on substituent steric effects.
Alternative Synthetic Routes
Thiosemicarbazide Cyclization
An alternative route begins with 5-amino-4H-1,2,4-triazole-3-thiol (1 ), which reacts with substituted phenylacetic acids (e.g., 2-methoxyphenylacetic acid) using DCC/HOBt-mediated coupling. This one-pot method simplifies purification but requires strict stoichiometric control to avoid dimerization byproducts.
Alkaline-Mediated Ring Closure
Cyclization of semicarbazide derivatives in 1% aqueous NaOH at reflux (4 hours) provides the triazole-thiol intermediate, which is subsequently functionalized with 2-methoxy-phenylacetamide groups. This method benefits from high regioselectivity but necessitates careful pH adjustment (pH 5–6) during isolation.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Temperature and Time Dependencies
- Cyclocondensation: Prolonged reflux (>6 hours) degrades triazole-thiol intermediates, lowering yields.
- Coupling reactions: Room-temperature conditions (20–25°C) minimize racemization of chiral centers.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
| Analytical Method | Key Peaks | Reference |
|---|---|---|
| IR (KBr) | 3325 cm⁻¹ (N–H), 1627 cm⁻¹ (C=O) | |
| ¹H NMR (CDCl₃) | δ 3.77 (s, OCH₃), 7.02 (s, triazole-H) | |
| MS (EI) | m/z 264 (M⁺), 224 ([M−SH]⁺) |
Scalability and Industrial Feasibility
Batch Process Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, modulating their activity. These interactions can lead to the compound’s antimicrobial, antifungal, or therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Mercapto Group : The target’s 5-mercapto substituent distinguishes it from most analogs (e.g., A2ti-1’s sulfanyl group or ’s thioether linkages). The -SH group may enhance metal-binding capacity or redox activity .
- Aromatic Substituents : The 2-methoxyphenyl group in the target compound likely improves solubility compared to bromophenyl (, Compounds 26–27) or nitrophenyl (Compound 15) groups, which are more lipophilic .
Biological Activity
The compound 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide is a derivative of the triazole family, known for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a detailed overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.36 g/mol. The structure includes a triazole ring, a mercapto group, and an acetamide moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties due to their ability to inhibit fungal cytochrome P450 enzymes, essential for ergosterol synthesis in fungal cell membranes. The compound has shown effectiveness against various fungi, suggesting potential applications in treating fungal infections .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory markers such as TNF-α and IL-6. Studies have confirmed its ability to reduce oxidative stress mediators like nitric oxide (NO) in activated macrophages . This mechanism is crucial for developing therapies targeting inflammatory diseases.
Case Studies
Several studies have explored the biological activity of similar compounds with triazole structures:
- Study on Inhibition of COX Enzymes : A related compound demonstrated selective inhibition of COX-2 over COX-1, showing promise as an anti-inflammatory agent with lower ulcerogenic potential compared to traditional NSAIDs like celecoxib .
- In Vivo Studies : Compounds with similar structural features have exhibited significant in vivo anti-inflammatory effects with reduced toxicity profiles .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Interaction : Binding affinities to specific receptors or enzymes modulate biochemical pathways critical for its therapeutic effects.
Comparative Analysis
To better understand the position of this compound within its class, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-N-(4-benzoylphenyl)benzenesulfonamide | Contains an amino group instead of a mercapto group | Known for anti-inflammatory properties |
| 5-Mercapto-1H-tetrazole | Features a tetrazole ring instead of triazole | Exhibits different biological activities |
| N-(4-(5-Mercapto-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Contains a pyrazole ring | Demonstrated antifungal activity |
Q & A
Q. What are the key steps and reagents involved in synthesizing 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide?
The synthesis typically involves multi-step reactions starting with a triazole-thione intermediate. For example:
- Step 1 : React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux with aqueous KOH to form the sulfanyl acetamide backbone .
- Step 2 : Introduce the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Key Reagents : Chloroacetamide derivatives, KOH, ethanol, and recrystallization solvents (e.g., ethanol-water mixtures). Characterization relies on NMR (1H/13C), IR , and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl, methoxy groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹, S-H stretch in mercapto group at ~2550 cm⁻¹) .
Q. What in vitro assays are recommended for initial pharmacological screening of this compound?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Anticancer Potential : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like cyclooxygenase (COX) or kinases .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of triazole-containing acetamides in different assay systems?
- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) to rule out false positives .
- Solvent/Purity Checks : Ensure consistent solvent use (e.g., DMSO concentration <0.1% in cell assays) and confirm compound purity via HPLC .
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity .
Q. What strategies optimize the yield and purity during the synthesis of mercapto-triazole acetamide derivatives?
- Reaction Optimization : Control temperature (reflux at 80–90°C) and solvent polarity (e.g., ethanol for solubility vs. water for precipitation) .
- Purification : Recrystallize from ethanol-DMF mixtures to remove unreacted starting materials .
- Catalyst Use : Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
Q. How can computational chemistry predict the interaction between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., COX-2 or EGFR kinases) .
- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding free energy .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .
Q. How does the substitution pattern on the triazole ring influence the compound's pharmacokinetic properties?
- Comparative SAR Studies :
| Substituent | Bioactivity Trend | Key Finding |
|---|---|---|
| 4-Ethyl | ↑ Lipophilicity | Enhances membrane permeability |
| 5-Mercapto | ↑ Enzyme binding | Forms disulfide bonds with cysteine residues |
| 2-Methoxy | ↓ Metabolic clearance | Reduces CYP450-mediated oxidation |
- In Vivo Validation : Use rodent models to correlate structural modifications with bioavailability and half-life .
Methodological Notes
- Contradiction Management : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. cell viability) .
- Advanced Synthesis : For regioselective functionalization, employ protecting groups (e.g., Boc for amines) during multi-step syntheses .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
